

An In-depth Technical Guide to the Key Reactive Sites of Ethyl Cyclopentylideneacetate

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Compound of Interest

Compound Name: *Ethyl cyclopentylideneacetate*

Cat. No.: B162082

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Introduction

Ethyl cyclopentylideneacetate is an α,β -unsaturated ester with a chemical formula of $C_9H_{14}O_2$.^{[1][2]} Its structure, featuring a cyclopentylidene ring conjugated with an ethyl acetate moiety, presents multiple reactive sites that are of significant interest in organic synthesis and drug development. The strategic positioning of an electron-withdrawing ester group in conjugation with a carbon-carbon double bond dictates the molecule's electronic properties and, consequently, its chemical reactivity. This guide provides a comprehensive overview of the key reactive sites of **ethyl cyclopentylideneacetate**, supported by spectroscopic data, theoretical principles, and detailed experimental protocols for its characteristic reactions.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of **ethyl cyclopentylideneacetate** is presented below. These data are crucial for the identification and characterization of the molecule during synthesis and subsequent reactions.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₄ O ₂	[1][2]
Molecular Weight	154.21 g/mol	[1][2]
Boiling Point	214.1 °C at 760 mmHg	[2]
Density	1.082 g/cm ³	[2]
Refractive Index	1.544	[2]
¹ H NMR (CDCl ₃ , δ)	~1.25 (t, 3H), ~2.3-2.5 (m, 4H), ~2.6-2.8 (m, 4H), ~4.15 (q, 2H), ~5.7 (s, 1H)	Inferred from related structures
¹³ C NMR (CDCl ₃ , δ)	~14.3, ~26.0, ~33.0, ~60.0, ~117.0, ~160.0, ~166.0	Inferred from related structures
IR (neat, cm ⁻¹)	~1715 (C=O, ester), ~1650 (C=C), ~1170 (C-O)	Inferred from related structures
Mass Spectrum (m/z)	154 (M ⁺), 109, 81	Inferred from related structures

Key Reactive Sites and Reactivity Analysis

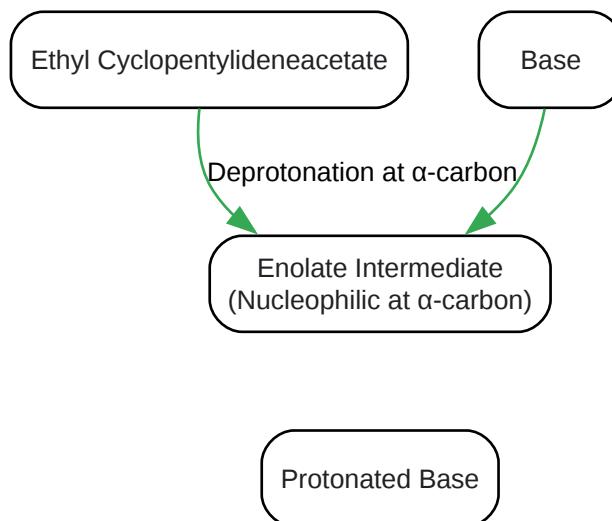
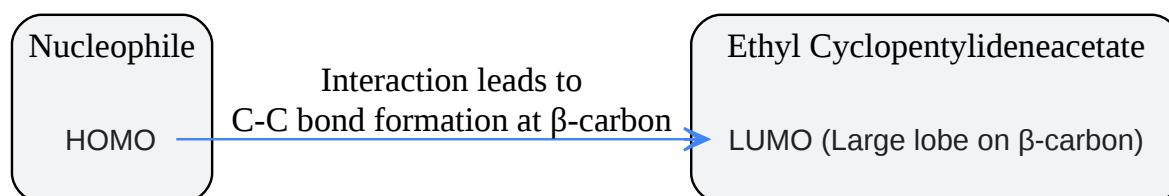
The reactivity of **ethyl cyclopentylideneacetate** is primarily governed by the interplay between its two key functional groups: the carbon-carbon double bond and the ester moiety. The conjugation of these groups creates a polarized system, leading to distinct reactive centers.

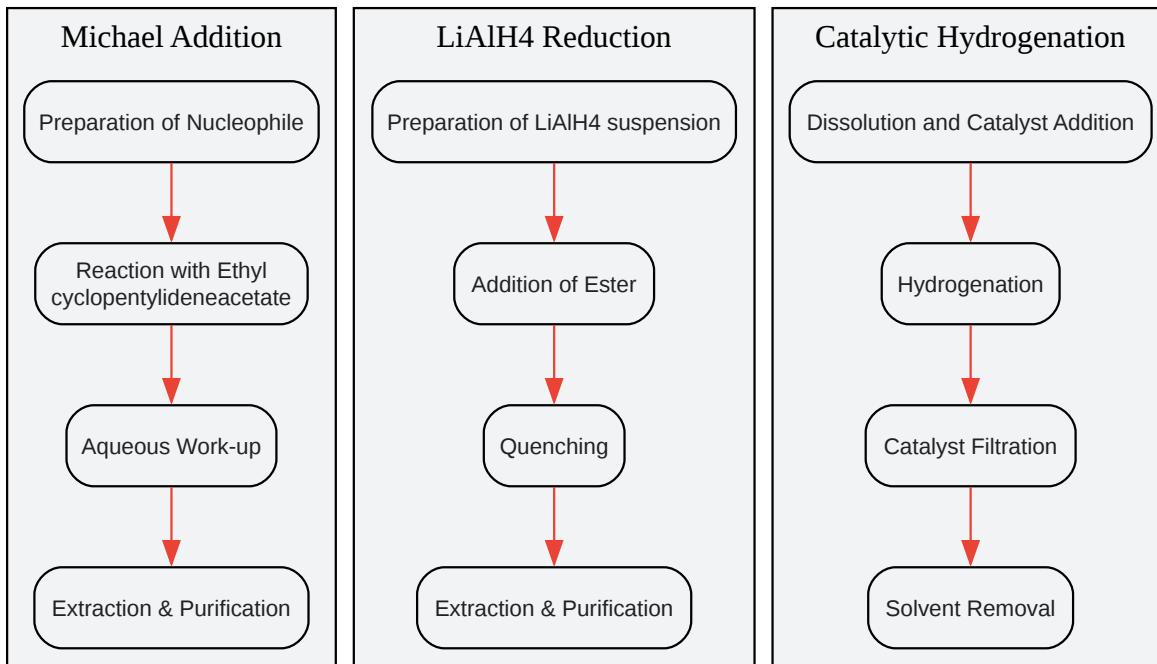
Electrophilic Reactivity at the β-Carbon (Michael Acceptor)

The most significant reactive site for nucleophilic attack is the β-carbon of the α,β-unsaturated system. The electron-withdrawing effect of the ester group delocalizes the π-electrons of the double bond, rendering the β-carbon electron-deficient and thus highly electrophilic. This makes **ethyl cyclopentylideneacetate** an excellent Michael acceptor.

Frontier Molecular Orbital (FMO) Theory Perspective:

According to FMO theory, the reactivity of a molecule can be predicted by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[3][4][5] In an α,β -unsaturated ester, the LUMO has a large coefficient on the β -carbon, indicating that this is the most favorable site for attack by a nucleophile's HOMO.[6]





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